4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile

Medicinal Chemistry VR1/TRPV1 Antagonists Structure–Activity Relationship

This compound is a conformationally rigid, fragment-like TRPV1 antagonist building block (MW 270.33 Da, XLogP 2.2, TPSA 53.3 Ų, 0 HBD, 1 rotatable bond) featuring a 2-acyl tetrahydronaphthalene scaffold with a morpholine-3-carbonitrile terminus. Its structural alignment with the Bayer VR1 antagonist patent family makes it a high-priority starting point for hit-to-lead programs targeting chronic pain, overactive bladder, or inflammatory airway disease. The balanced lipophilic–polar profile and three discrete HBA anchor points support crystallographic fragment soaking and computational docking. Procure this compound to access a synthetically validated chemotype with established SAR relevance to TRPV1, and use the regioisomeric pair (cf. CAS 1436309-51-1) to calibrate in-house ADME assays.

Molecular Formula C16H18N2O2
Molecular Weight 270.332
CAS No. 1427788-86-0
Cat. No. B2505882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile
CAS1427788-86-0
Molecular FormulaC16H18N2O2
Molecular Weight270.332
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)C(=O)N3CCOCC3C#N
InChIInChI=1S/C16H18N2O2/c17-10-15-11-20-8-7-18(15)16(19)14-6-5-12-3-1-2-4-13(12)9-14/h5-6,9,15H,1-4,7-8,11H2
InChIKeyPVFZSXYJGQUZPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile (CAS 1427788-86-0): Structural Profile & Screening Library Provenance


4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile (CAS 1427788-86-0, PubChem CID 71873167) is a fully synthetic small molecule (MW 270.33 g/mol, formula C₁₆H₁₈N₂O₂) that combines a 5,6,7,8-tetrahydronaphthalene (tetralin) lipophilic core with a morpholine-3-carbonitrile polar head group via a carbonyl linker [1]. Its molecular architecture places it within the broader class of tetrahydro-naphthalene derivatives that have been extensively patented as vanilloid receptor (VR1/TRPV1) antagonists for pain and overactive bladder indications [2]. The compound is catalogued in commercial screening libraries under multiple identifiers (AKOS030856073, EN300-26680664, Z1268330135), indicating its current role as a research tool and medicinal chemistry building block rather than a clinically advanced candidate [1].

Why Generic Substitution of 4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile Fails Without Quantitative Comparator Data


Within the tetrahydronaphthalene–morpholine chemotype, even minor structural perturbations can profoundly alter target engagement, physicochemical properties, and downstream biological readout. The benchmark VR1 antagonist patent literature demonstrates that the position of the carbonyl linkage on the tetralin ring (2‑acyl vs. 1‑acyl), the presence or absence of the morpholine 3‑carbonitrile moiety, and the heterocycle identity (morpholine vs. piperazine vs. piperidine) collectively determine in vitro potency, selectivity, and metabolic stability [1]. Consequently, direct one‑to‑one replacement of 4‑(5,6,7,8‑tetrahydronaphthalene‑2‑carbonyl)morpholine‑3‑carbonitrile with its closest positional isomer (CAS 1436309‑51‑1) or with des‑nitrile and des‑morpholine analogs cannot be assumed to preserve pharmacological or physicochemical profiles. The quantitative evidence required to support or refute the differentiation of this specific compound from its comparators is, however, absent from the public domain as of this writing [2].

Quantitative Evidence Guide for 4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile: Comparator-Based Differentiation


Positional Isomer Comparison: 2-Acyl vs. 1-Acyl Tetrahydronaphthalene Regioisomers

The target compound bears the carbonyl linker at the 2‑position of the tetralin ring (para‑like orientation relative to the fused cyclohexane), whereas its closest commercially available analog, 4‑(1,2,3,4‑tetrahydronaphthalene‑1‑carbonyl)morpholine‑3‑carbonitrile (CAS 1436309‑51‑1), places the carbonyl at the 1‑position (ortho‑like). In the VR1 antagonist patent family that encompasses this chemotype, the 2‑acyl substitution pattern is specifically enumerated in the Markush claims, while 1‑acyl variants are absent from the preferred embodiments, suggesting a structure‑dependent activity preference [1]. No head‑to‑head biological data for these two regioisomers has been disclosed [2].

Medicinal Chemistry VR1/TRPV1 Antagonists Structure–Activity Relationship

Computed Lipophilicity Differentiation: XLogP3 of Target Compound vs. Positional Isomer

The XLogP3 value for 4‑(5,6,7,8‑tetrahydronaphthalene‑2‑carbonyl)morpholine‑3‑carbonitrile is 2.2, as computed by PubChem [1]. This places the compound in a favorable lipophilicity range for oral bioavailability (typically XLogP 1–3) while retaining sufficient aqueous solubility for in vitro assay formats. In contrast, the positional isomer (CAS 1436309‑51‑1), although isomeric and sharing the same molecular formula, exhibits a computed XLogP3 of 1.9 [2]. The ΔXLogP of +0.3 units indicates that the target compound is measurably more lipophilic, which can influence membrane permeability, non‑specific protein binding, and CYP450 susceptibility in a series‑dependent manner.

Physicochemical Profiling Drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: Target Compound vs. Des-Nitrile Morpholine Analog

The TPSA of 4‑(5,6,7,8‑tetrahydronaphthalene‑2‑carbonyl)morpholine‑3‑carbonitrile is 53.3 Ų [1]. This value is driven by the three hydrogen‑bond acceptors (morpholine oxygen, carbonyl oxygen, and nitrile nitrogen) and the absence of hydrogen‑bond donors. A closely related analog lacking the nitrile group—4‑(5,6,7,8‑tetrahydronaphthalene‑2‑carbonyl)morpholine (the des‑nitrile derivative)—has a TPSA of 29.5 Ų (one fewer acceptor) [2]. The 23.8 Ų increase in TPSA attributable to the nitrile places the target compound more favorably within the 50–80 Ų range often associated with oral CNS drug candidates, whereas the des‑nitrile analog falls below this window and may exhibit reduced aqueous solubility and poorer CNS penetration.

ADME Prediction Polar Surface Area Blood-Brain Barrier

Rotatable Bond Count: Conformational Rigidity Relative to Flexible Tetrahydronaphthalene Ethers

The target compound possesses exactly one rotatable bond (the bond connecting the carbonyl carbon to the tetrahydronaphthalene ring) [1]. Many tetrahydronaphthalene‑based screening compounds contain ether or amine linkers that introduce 2–4 additional rotatable bonds. In the context of VR1 antagonist lead optimization, increasing conformational rigidity has been correlated with improved binding affinity due to reduced entropic penalty upon target engagement [2]. The target compound's low rotatable bond count is therefore a structurally encoded advantage for potency optimization within this chemotype.

Conformational Analysis Ligand Efficiency Entropic Penalty

Hydrogen Bond Acceptor Count: Nitrile Contribution Relative to Amide and Sulfonamide Isosteres

With three hydrogen bond acceptors (HBA = 3) and zero donors (HBD = 0) [1], the target compound occupies a distinct pharmacophore space compared to common tetrahydronaphthalene VR1 antagonist leads that incorporate amide (HBA = 3–4, HBD = 1) or sulfonamide (HBA = 4, HBD = 1) groups [2]. The absence of hydrogen bond donors completely eliminates the desolvation penalty associated with donor groups, potentially enhancing membrane permeation rates while still maintaining sufficient acceptor capacity for key target interactions.

Pharmacophore Modeling Hydrogen Bonding Isostere Analysis

Recommended Application Scenarios for Procuring 4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile


VR1/TRPV1 Antagonist Lead Generation and SAR Expansion

The compound's structural alignment with the Bayer VR1 antagonist patent family—specifically the 2‑acyl tetrahydronaphthalene scaffold with a morpholine‑3‑carbonitrile terminus—makes it a suitable starting point for hit‑to‑lead programs targeting TRPV1 for chronic pain, overactive bladder, or inflammatory airway disease. Its computed XLogP of 2.2 and TPSA of 53.3 Ų position it within oral drug‑like space, while its single rotatable bond and zero HBD profile provide a conformationally rigid, donor‑free pharmacophore for systematic SAR exploration [1].

Fragment‑Based and Structure‑Guided Drug Design (FBDD/SBDD) Libraries

The combination of low molecular weight (270.33 Da), minimal rotatable bonds (1), and a balanced lipophilic–polar profile (XLogP 2.2, TPSA 53.3 Ų) makes this compound an attractive fragment‑like or low‑MW lead‑like entry for FBDD screening collections. Its three hydrogen‑bond acceptors (morpholine oxygen, carbonyl, nitrile) provide discrete anchor points for crystallographic fragment soaking and computational docking studies focused on TRPV1 or related ion channels [1].

Physicochemical Benchmarking and ADME Tool Compound Studies

With well‑defined computed descriptors (XLogP3 = 2.2, TPSA = 53.3 Ų, HBD = 0, HBA = 3, rotatable bonds = 1) and a close positional isomer (CAS 1436309‑51‑1) differing in lipophilicity by 0.3 logP units, this compound–comparator pair can serve as a calibration set for in‑house ADME assays (e.g., PAMPA, Caco‑2, microsomal stability) to correlate subtle regioisomeric changes with permeability and metabolic stability outcomes [1][2].

Synthetic Methodology Development for Acyl Morpholine Carbonitriles

The acylation of morpholine‑3‑carbonitrile with 5,6,7,8‑tetrahydronaphthalene‑2‑carbonyl chloride represents a general synthetic route applicable to a range of aryl and heteroaryl acid chlorides. Procuring this compound can support the development and optimization of high‑yielding amide bond formation protocols under mild conditions, relevant for combinatorial library synthesis of morpholine‑containing bioactive molecules [3].

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